5-(3-Acetylaminophenyl)-3-fluorophenol
Description
Chemical Structure and Properties 5-(3-Acetylaminophenyl)-3-fluorophenol (CAS: 1261918-36-8) is a fluorinated aromatic compound with the molecular formula C₁₄H₁₁FNO₂ and a molecular weight of 244.25 g/mol. Its structure comprises a phenol ring substituted with a fluorine atom at position 3 and a 3-acetylaminophenyl group at position 3. The acetylaminophenyl moiety introduces hydrogen-bonding capability and moderate lipophilicity, while the fluorine atom enhances electronic effects, influencing reactivity and metabolic stability .
Applications This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in developing active pharmaceutical ingredients (APIs) requiring fluorophenol scaffolds. Its acetylaminophenyl group may enhance binding specificity in drug-receptor interactions, making it valuable for targeted therapies .
Properties
IUPAC Name |
N-[3-(3-fluoro-5-hydroxyphenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-9(17)16-13-4-2-3-10(6-13)11-5-12(15)8-14(18)7-11/h2-8,18H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMRGAJCKJMWLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684356 | |
| Record name | N-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-36-8 | |
| Record name | N-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylaminophenyl)-3-fluorophenol typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenol followed by fluorination. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The fluorination step can be carried out using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Acetylaminophenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of 3-aminophenyl-5-fluorophenol.
Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Acetylaminophenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(3-Acetylaminophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the acetylamino group can participate in various biochemical interactions. The fluorine atom enhances the compound’s stability and reactivity, allowing it to modulate specific pathways in biological systems.
Comparison with Similar Compounds
Substituent Position and Metabolic Stability
- 3-Fluorophenol Derivatives: Glycosylation studies in Nicotiana tabacum cell cultures show that substituent position significantly affects metabolic conversion. For example: 3-Fluorophenol is glycosylated to β-glucoside (17%), whereas 2- and 4-fluorophenols exhibit higher conversion rates (60% and 32%, respectively) .
Electronic and Steric Effects
- 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol (CAS: 1262003-55-3): Contains a difluoromethyl-thienyl group at position 4, increasing lipophilicity (logP ~3.2) compared to the acetylaminophenyl group in the target compound (logP ~2.5). Applications: Used in agrochemicals due to its resistance to oxidative degradation .
- 3-(3-Chloro-5-fluorophenyl)-5-methylphenol (CAS: 1261986-81-5): Substituted with a chloro-fluorophenyl group, which increases electronegativity and steric bulk. This enhances binding to electron-deficient receptors in specialty chemicals .
Pharmacological Relevance
- Compound 41 (4-(5-(3-(2,4-dichlorophenoxy)propyl)-1,3,4-oxadiazol-2-yl)-3-fluorophenol): A synthetic inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase. The oxadiazole and dichlorophenoxy groups confer rigidity and halogen bonding, contrasting with the acetylaminophenyl group’s flexibility in the target compound .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Key Applications | logP (Predicted) |
|---|---|---|---|---|---|---|
| 5-(3-Acetylaminophenyl)-3-fluorophenol | 1261918-36-8 | C₁₄H₁₁FNO₂ | 244.25 | 3-F, 5-(3-acetylaminophenyl) | Pharmaceutical intermediates | 2.5 |
| 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol | 1262003-55-3 | C₁₁H₇F₃OS | 256.23 | 3-F, 4-(difluoromethyl thienyl) | Agrochemicals | 3.2 |
| 3-(3-Chloro-5-fluorophenyl)-5-methylphenol | 1261986-81-5 | C₁₃H₉ClF₂O | 254.66 | 5-Me, 3-(3-Cl-5-F phenyl) | Specialty chemicals | 3.0 |
| 3-Fluorophenol | 372-20-3 | C₆H₅FO | 112.10 | 3-F | API synthesis, agrochemicals | 1.8 |
Research Findings and Implications
- Metabolic Pathways: The acetylaminophenyl group in this compound may reduce enzymatic glycosylation compared to simpler fluorophenols, as seen in N. tabacum studies . This property could prolong half-life in drug formulations.
- Synthetic Utility: The compound’s acetylaminophenyl group enables modular derivatization, making it a versatile precursor for APIs targeting kinases or G-protein-coupled receptors .
- Market Trends: Fluorophenols with polar substituents (e.g., acetyl amino) are increasingly favored in pharmaceuticals for improved solubility and target engagement, contrasting with non-polar derivatives used in agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
